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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-fluoropyridine

Cat. No.: B3027017

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-fluoropyridine (CAS 1211591-93-3): A
Versatile Building Block for Modern Synthesis

Executive Summary

6-Bromo-2-chloro-3-fluoropyridine is a tri-halogenated heterocyclic compound that has
emerged as a strategically important building block in modern organic synthesis.[1] Its value is
derived from the unique and differential reactivity of its three halogen substituents, which allows
for programmed, regioselective functionalization. This guide provides a comprehensive
technical overview for researchers, scientists, and drug development professionals, detailing
the compound's core properties, the principles governing its reactivity, validated protocols for
key synthetic transformations, and its applications in the synthesis of complex molecular
architectures for the pharmaceutical and agrochemical industries.[1][2]

Core Chemical and Physical Properties

6-Bromo-2-chloro-3-fluoropyridine is a solid at room temperature, typically supplied with a
purity of 95-98%.[3][4][5] Its stability and defined structure make it a reliable intermediate for
multi-step synthetic campaigns. Proper storage under an inert atmosphere at refrigerated
temperatures (2-8°C) is recommended to ensure its long-term integrity.[3][4]
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Figure 1. Chemical Structure of 6-Bromo-2-chloro-3-fluoropyridine.

Property Value Source(s)
CAS Number 1211591-93-3 [41[6]
Molecular Formula CsH2BrCIFN [5][6]
Molecular Weight 210.43 g/mol [51[6]
IUPAC Name 6-bromo-2-chloro-3- 6]

fluoropyridine

Canonical SMILES

C1=CC(=NC(=C1F)Cl)Br

[6]

INChl Key

KPQMWTHSSFZPMJ-
UHFFFAOYSA-N

[6]

Physical Form

Solid

[3]4]

Purity

295% to 98%

[4]115]

Storage Temperature

2-8°C, Inert Atmosphere

[4]

Hydrogen Bond Donors 0 [6]
Hydrogen Bond Acceptors 2 [6]
Topological Polar Surface Area  12.89 A2 [5]
logP 2.6366 [5]

The Principle of Differential Reactivity: A Chemist's
Guide to Selectivity

The synthetic utility of 6-Bromo-2-chloro-3-fluoropyridine is rooted in the distinct reactivity of

its three carbon-halogen bonds. This predictable hierarchy allows for selective functionalization,

where one position can be modified while the others remain intact for subsequent

transformations.

e C6-Br Bond (Most Labile in Cross-Coupling): The Carbon-Bromine bond has a lower bond

dissociation energy compared to C-Cl and C-F bonds.[7] This makes it the preferred site for
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oxidative addition to low-valent transition metal catalysts, such as Palladium(0).
Consequently, it is the primary reactive handle for cross-coupling reactions like Suzuki-
Miyaura and Buchwald-Hartwig amination.[7][8]

e C2-Cl Bond (Activated for SNAr): The chlorine atom is at the 2-position (a) of the pyridine
ring. The electron-withdrawing nature of the ring nitrogen atom significantly polarizes this C-
Cl bond, making the carbon atom highly electrophilic.[8][9] This electronic activation renders
the C2 position susceptible to attack by potent nucleophiles via a Nucleophilic Aromatic
Substitution (SNAr) mechanism.[8]

e C3-F Bond (Most Inert): The Carbon-Fluorine bond is the strongest of the three, making it
largely unreactive under typical cross-coupling and SNAr conditions.[10] Its presence is often
desired in the final molecule, as fluorine substitution can confer beneficial biological
properties, such as enhanced metabolic stability and binding affinity.[1]
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Figure 2. Reactivity workflow based on reaction type.

Key Synthetic Transformations & Protocols

The following protocols are generalized methodologies based on established procedures for
similarly substituted pyridines and serve as a robust starting point for experimental design.[7][8]

Regioselective C-C Bond Formation: The Suzuki-
Miyaura Coupling

This reaction enables the formation of a C-C bond, selectively at the C6-position, by coupling
with an organoboron reagent. The choice of a palladium catalyst and a suitable ligand is critical
for achieving high efficiency.[11]

Protocol Causality:

o Catalyst/Ligand: A Pd(0) source like Pd(PPhs)a or a combination of Pd(OAc)z with a
phosphine ligand (e.g., SPhos) is used. The ligand stabilizes the palladium center and
facilitates the catalytic cycle.[7]
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e Base: Abase like K2COs or KsPOa is required to activate the boronic acid, forming a more
nucleophilic boronate species, which is essential for the transmetalation step.[11]

e Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is common.
Water aids in dissolving the inorganic base, while the organic solvent solubilizes the
substrate and catalyst.[7]

Step-by-Step Protocol:

e To a dry Schlenk flask, add 6-Bromo-2-chloro-3-fluoropyridine (1.0 mmol, 1.0 equiv.), the
desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0
equiv.).

e Add the palladium catalyst, Pd(PPhs)s (0.05 mmol, 5 mol%).

o Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

e Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

« Stir the reaction mixture vigorously and heat to 90°C in a preheated oil bath.

e Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12
hours.

 After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash
with water (10 mL) and brine (10 mL).

o Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2-
chloro-3-fluoropyridine product.

graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica",
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Figure 3. Experimental workflow for Suzuki-Miyaura coupling.
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Regioselective C-N Bond Formation: The Buchwald-
Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the
introduction of primary or secondary amines at the C6-position.[12][13]

Protocol Causality:

o Catalyst/Ligand: The choice of ligand is crucial. Sterically hindered, electron-rich phosphine
ligands (e.g., XPhos, RuPhos) are highly effective as they promote both the oxidative
addition and the final reductive elimination steps of the catalytic cycle.[12]

e Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium
bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine, making it a more active
nucleophile in the catalytic cycle.[12][14]

» Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent
guenching of the strong base and interference with the catalytic species.

Step-by-Step Protocol:

e In a glovebox or under an inert atmosphere, add 6-Bromo-2-chloro-3-fluoropyridine (1.0
mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4
mmol, 1.4 equiv.) to a dry reaction vial.

e In a separate vial, prepare the catalyst pre-mixture by dissolving Pdz(dba)s (0.02 mmol, 2
mol%) and a suitable ligand like XPhos (0.08 mmol, 8 mol%) in anhydrous toluene (2 mL).

e Add the catalyst solution to the reaction vial containing the substrate, amine, and base.
e Seal the vial and heat to 100-110°C.
e Stir vigorously and monitor the reaction by LC-MS until the starting material is consumed.

e Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of
celite to remove palladium residues.
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o Wash the filtrate with water and brine, dry over anhydrous MgSOa, and concentrate.

o Purify the crude material via column chromatography to afford the desired 6-amino-2-chloro-
3-fluoropyridine derivative.

Sequential Functionalization in Complex Synthesis

The true power of 6-Bromo-2-chloro-3-fluoropyridine lies in its capacity for sequential,
selective reactions. A synthetic route can be designed to first functionalize the C6-position via
cross-coupling, followed by a second modification at the C2-position via SNAr, leaving the C-F
bond untouched. This enables the efficient construction of highly decorated pyridine scaffolds,
which are common motifs in pharmaceuticals and agrochemicals.[1][15]
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Figure 4. Conceptual workflow for sequential functionalization.

Safety, Handling, and Storage

6-Bromo-2-chloro-3-fluoropyridine is an irritant and should be handled with appropriate
personal protective equipment (PPE). All manipulations should be performed in a well-
ventilated fume hood.[4][16]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b3027017?utm_src=pdf-body
https://www.nbinno.com/dye-intermediates/6-bromo-2-chloro-3-fluoropyridine-key-intermediate-for-pharmaceuticals-agrochemicals-and-specialty-chemicals-ny
https://www.nbinno.com/pharmaceutical-intermediates/3-bromo-6-chloro-2-fluoropyridine-pharmaceutical-intermediate-organic-synthesis-np
https://www.benchchem.com/product/b3027017?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh990f69f3?context=bbe
https://www.fishersci.com/store/msds?partNumber=AAH3092406&productDescription=2-BROMO-6-FLROPYRIDINE+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Hazard Information Details Source(s)
GHS Pictogram GHSO07 (Exclamation Mark) [4]
Signal Word Warning [4]

H315: Causes skin
irritation.H319: Causes serious

Hazard Statements o [41[17]
eye irritation.H335: May cause

respiratory irritation.

P261, P264, P280,
Precautionary Statements P302+P352, [4]
P305+P351+P338

Wear protective gloves,
clothing, and eye/face
_ protection. Use only in a well-
Handling ) ) [16][17]
ventilated area. Avoid
breathing dust. Wash hands

thoroughly after handling.

Store in a tightly closed
container in a cool, dry, well-
ventilated place. Keep under
Storage _ [4][17]
an inert atmosphere. Store
locked up. Recommended

temperature: 2-8°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.fluoromart.com/products/1211591-93-3
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh990f69f3?context=bbe
https://www.chemscene.com/1211591-93-3.html
https://www.alfa-chemistry.com/6-bromo-2-chloro-3-fluoropyridine-cas-1211591-93-3-item-321583.htm
https://pdf.benchchem.com/150/Application_Notes_and_Protocols_for_the_Regioselective_Suzuki_Miyaura_Coupling_of_3_Bromo_2_chloropyridine.pdf
https://pdf.benchchem.com/150/Application_Notes_Regioselective_Nucleophilic_Substitution_Reactions_of_3_Bromo_2_chloropyridine.pdf
https://zenodo.org/records/5909138/files/697-700.pdf
https://pdf.benchchem.com/71/A_Comparative_Guide_to_2_Fluoropyridine_3_boronic_acid_and_2_Chloropyridine_3_boronic_acid_in_Suzuki_Coupling.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://pubmed.ncbi.nlm.nih.gov/18950225/
https://pubmed.ncbi.nlm.nih.gov/18950225/
https://pubmed.ncbi.nlm.nih.gov/18950225/
https://www.nbinno.com/pharmaceutical-intermediates/3-bromo-6-chloro-2-fluoropyridine-pharmaceutical-intermediate-organic-synthesis-np
https://www.fishersci.com/store/msds?partNumber=AAH3092406&productDescription=2-BROMO-6-FLROPYRIDINE+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b3027017#6-bromo-2-chloro-3-fluoropyridine-cas-1211591-93-3
https://www.benchchem.com/product/b3027017#6-bromo-2-chloro-3-fluoropyridine-cas-1211591-93-3
https://www.benchchem.com/product/b3027017#6-bromo-2-chloro-3-fluoropyridine-cas-1211591-93-3
https://www.benchchem.com/product/b3027017#6-bromo-2-chloro-3-fluoropyridine-cas-1211591-93-3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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